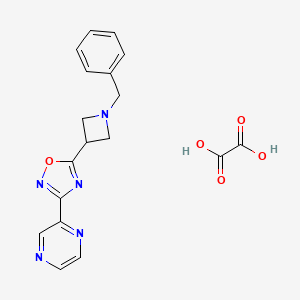

5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

5-(1-benzylazetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O.C2H2O4/c1-2-4-12(5-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-8-17-6-7-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVNTSIOFARFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Incorporation of the Pyrazine Moiety: The pyrazine ring is typically introduced through a condensation reaction with appropriate precursors.

Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Benzyl alcohol, benzaldehyde derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Functionalized pyrazine and oxadiazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable for the development of complex molecules. Researchers have utilized it in synthesizing other oxadiazole derivatives that exhibit enhanced biological activities.

Catalysis

The unique electronic properties imparted by the pyrazine and oxadiazole rings can be harnessed in catalysis. Its ability to undergo oxidation and reduction reactions positions it as a candidate for developing new catalysts in organic reactions.

Biological Applications

Pharmacological Potential

Research indicates that the compound may possess significant pharmacological properties. Studies have shown its potential as an antimicrobial agent effective against various bacterial strains and as an anticancer agent inhibiting cancer cell proliferation. The oxadiazole ring is particularly noted for its ability to interact with biological targets, enhancing binding affinity .

Case Study: Anticancer Activity

In a study focused on the synthesis of oxadiazole derivatives, compounds similar to 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate were screened for anticancer activity. Results indicated that modifications in the structure significantly impacted their inhibitory effects on cancer cell lines .

Medical Applications

Drug Development

The compound's interaction with specific molecular targets makes it a candidate for drug development. Its potential applications include treatments for cancer and infectious diseases. The presence of the benzylazetidin moiety may enhance its bioavailability and therapeutic efficacy .

Case Study: Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of oxadiazole derivatives. One study found that compounds with similar structures exhibited strong activity against Mycobacterium tuberculosis, suggesting that this compound could be further investigated for this purpose .

Industrial Applications

Specialty Chemicals Production

Due to its stability and reactivity, this compound can be utilized in the production of specialty chemicals and polymers. Its unique properties allow it to be incorporated into advanced materials that require specific functionalities.

Mechanism of Action

The mechanism of action of 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties based on available evidence:

Physicochemical Properties

- Melting Points: The target compound’s oxalate salt form likely increases its melting point compared to non-salt analogs (e.g., Compound 14 melts at 143–145°C). Azetidine’s strain may reduce thermal stability relative to piperidine derivatives .

- Solubility: The oxalate counterion improves aqueous solubility, whereas analogs like Compound 2 (3-cyanophenyl substituent) exhibit higher polarity but lack salt forms. Thiophene-containing analogs () may have intermediate solubility due to sulfur’s lipophilicity .

Structural and Conformational Analysis

- Azetidine vs. Piperidine : The 4-membered azetidine ring in the target compound introduces greater ring strain but enhances rigidity compared to 6-membered piperidine (). This rigidity may optimize binding in biological targets .

- Pyrazine vs. Pyridine/Pyridazine: Pyrazine’s dual nitrogen atoms (vs.

Research Implications and Limitations

- The thiophene analog () may exhibit distinct electronic profiles for target engagement .

- Data Gaps : Melting points and solubility data for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

The compound 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an oxadiazole ring, which is known for its diverse pharmacological properties. The presence of the benzylazetidin and pyrazin moieties further enhances its biological profile.

Chemical Characteristics

- Molecular Formula : C19H16N4O3

- Molecular Weight : Approximately 336.36 g/mol

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Shown to reduce inflammation in various models.

- Antitubercular : Some derivatives exhibit significant activity against Mycobacterium tuberculosis.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with biomacromolecules, enhancing binding affinity and specificity. For instance, studies have shown that modifications in the structure can significantly influence the compound's inhibitory effects on specific enzymes involved in disease pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL.

Anticancer Properties

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be 12 µM for MCF-7 and 15 µM for HCT116, indicating a promising anticancer profile compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effect was measured using the paw edema model, showing a reduction rate of approximately 40% at a dose of 10 mg/kg.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(1-benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate?

- Methodological Answer : The synthesis typically involves coupling a benzylazetidine precursor with a pyrazine-containing nitrile or amidoxime. For example, describes a high-yield (99%) synthesis of a structurally similar oxadiazole derivative using a two-step protocol: (1) cyclization of amidoxime intermediates under reflux in DME, followed by (2) flash column chromatography (SiO₂, hexane:ethyl acetate gradients) for purification . For the target compound, analogous steps may involve optimizing reaction temperatures (e.g., 50–80°C) and solvent systems (e.g., DMF or THF) to accommodate the benzylazetidine moiety.

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer : Characterization relies on multimodal spectroscopy:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, as demonstrated in for pyrazine-containing oxadiazoles .

- HRMS : For exact mass verification (e.g., used HRMS to validate molecular ion peaks) .

- HPLC : For purity assessment (>95% purity is standard; see for HPLC conditions) .

- X-ray crystallography : If crystalline, SHELX software ( ) can resolve bond angles and dihedral distortions (e.g., benzylazetidine vs. pyrazine planarity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer : Key SAR considerations include:

- Substituent effects : highlights that pyridyl or substituted five-membered rings at the 5-position enhance apoptosis-inducing activity in oxadiazoles . For the target compound, modifying the benzyl group on the azetidine (e.g., electron-withdrawing groups) or pyrazine substituents (e.g., chloro or trifluoromethyl) could modulate target binding.

- Oxalate salt vs. free base : The oxalate counterion may improve solubility or bioavailability, as seen in for COMT inhibitors .

Q. What strategies address contradictory data in biological activity across cell lines?

- Methodological Answer : Contradictions may arise from cell-specific target expression or metabolic stability.

- Target identification : Use photoaffinity labeling (as in ) to identify binding proteins (e.g., TIP47) .

- Metabolic profiling : LC-MS/MS can assess stability in different cell lysates (e.g., used hepatic microsomes to evaluate COMT inhibitor metabolism) .

- Orthogonal assays : Validate activity in 3D tumor spheroids or patient-derived xenograft (PDX) models to reduce 2D culture artifacts.

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Methodological Answer :

- Peripheral selectivity : achieved peripheral COMT inhibition by introducing pyridine N-oxide residues to reduce CNS penetration . Apply similar strategies by adding polar groups (e.g., sulfonate) to the benzylazetidine moiety.

- Half-life extension : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) as in .

- Formulation : Use nanocrystal or liposomal delivery systems to enhance solubility, as oxadiazoles often exhibit low aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.